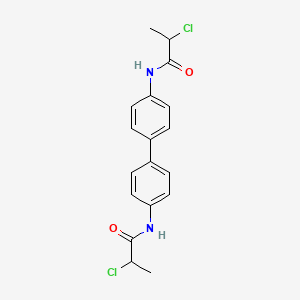

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

'N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)', also known as BPCPA, is a synthetic organochlorine compound used in a variety of scientific research applications. BPCPA has been studied for its potential to affect biochemical and physiological processes in organisms, as well as its potential as a laboratory reagent.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibitory Activity

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) derivatives have shown potential in inhibiting tyrosinase, an enzyme critical for melanin production. This activity suggests their applicability in treating hyperpigmentation disorders. The inhibition of tyrosinase by biphenyl-based compounds can be compared to the standard inhibitor, kojic acid, highlighting their significance in dermatological research and potential therapeutic uses. These findings were supported by molecular docking studies, indicating the compounds' binding efficiency to the enzyme's active site (Kwong et al., 2017).

Anticancer Properties

The induction of apoptosis in cancer cells by compounds like N-(4-Hydroxyphenyl)retinamide, which shares structural similarities with biphenyl derivatives, underscores the potential of N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) in cancer therapy. These compounds can trigger cell death pathways, offering a promising avenue for developing novel anticancer treatments. The mechanism involves enhanced reactive oxygen species generation, leading to cytochrome c release and caspase-3 activation, indicative of their therapeutic potential against various cancers (Suzuki et al., 1999).

Environmental Toxicology and Pollution Study

Research into biphenyl derivatives like polychlorinated biphenyls (PCBs) has significantly contributed to our understanding of environmental toxicology. These studies shed light on the persistence and bioaccumulation of such compounds in ecosystems, informing regulatory policies and remediation efforts. The toxicological profiles of PCBs, including their impact on wildlife and human health, underscore the importance of studying biphenyl derivatives to mitigate environmental pollution (Zuanazzi et al., 2020).

Bioremediation Efforts

The functional versatility of biphenyl dioxygenases in breaking down biphenyl compounds, including PCBs, highlights a critical application in bioremediation. These enzymes can degrade toxic biphenyl derivatives, reducing environmental pollution and aiding in the cleanup of contaminated sites. This research area opens pathways for developing microbial or enzymatic treatments to address chemical pollutants, providing a sustainable solution to environmental degradation (Furukawa et al., 2004).

Propiedades

IUPAC Name |

2-chloro-N-[4-[4-(2-chloropropanoylamino)phenyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O2/c1-11(19)17(23)21-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22-18(24)12(2)20/h3-12H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTYWQKYKJNVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2680358.png)

![N-(2-ethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2680359.png)

![Potassium;1-(aminomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B2680360.png)

![6-[4-(1-Methylbenzimidazol-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680361.png)

![1-({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2680365.png)

![3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2680377.png)